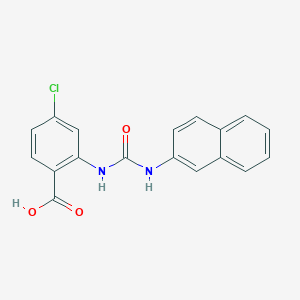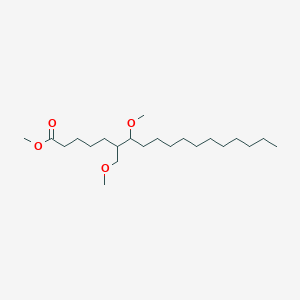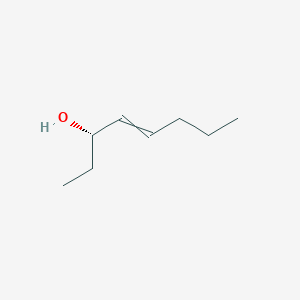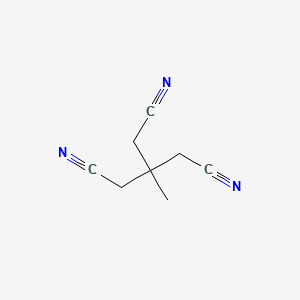![molecular formula C11H13NO2 B12579086 2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 303154-39-4](/img/structure/B12579086.png)
2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and material science. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds.
Preparation Methods
The synthesis of 2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-cyanoethanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds such as:
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound lacks the cyano group, which affects its reactivity and applications.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar to the ethyl derivative but with a different ester group, leading to variations in physical and chemical properties. The presence of the cyano group in this compound makes it more versatile in synthetic applications and potentially more active in biological systems.
Properties
CAS No. |
303154-39-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c12-4-1-5-14-11(13)10-7-8-2-3-9(10)6-8/h2-3,8-10H,1,5-7H2 |
InChI Key |
PETIRHIUTHWIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
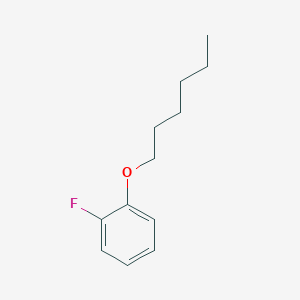
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
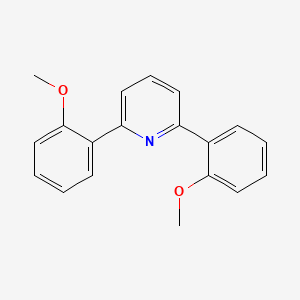
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)
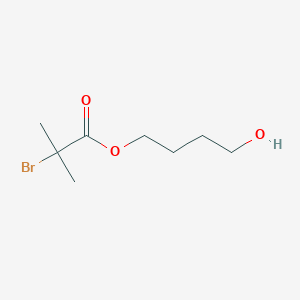
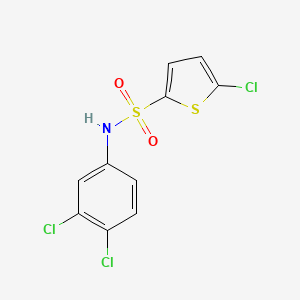
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
